molecular formula C22H16F3N3S B2447209 2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478044-01-8

2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2447209
CAS No.: 478044-01-8
M. Wt: 411.45
InChI Key: JSCKRKPFJSWJDN-RRAHZORUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol group on the indole core.

    Formation of the Hydrazone: The final step involves the reaction of the indole derivative with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions to form the hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the hydrazone group to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, thiols, and amines under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The indole core can bind to various receptors, modulating their activity and leading to biological effects.

    Inhibition of Enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Induction of Apoptosis: In cancer research, the compound may induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.

Comparison with Similar Compounds

2-(benzylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can be compared with other similar compounds, such as:

    2-(benzylsulfanyl)-3H-indol-3-one: Lacks the hydrazone group, which may affect its biological activity and chemical reactivity.

    3-(trifluoromethyl)phenylhydrazone derivatives: Similar hydrazone group but different core structures, leading to variations in biological activity and applications.

    Other Indole Derivatives: Compounds with different substituents on the indole core, which can significantly alter their properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2-benzylsulfanyl-1H-indol-3-yl)-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3S/c23-22(24,25)16-9-6-10-17(13-16)27-28-20-18-11-4-5-12-19(18)26-21(20)29-14-15-7-2-1-3-8-15/h1-13,26H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYFRAJDVKSJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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